2-Bromo-6-methoxynicotinonitrile 2-Bromo-6-methoxynicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1805580-26-0
VCID: VC2722539
InChI: InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3
SMILES: COC1=NC(=C(C=C1)C#N)Br
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol

2-Bromo-6-methoxynicotinonitrile

CAS No.: 1805580-26-0

Cat. No.: VC2722539

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methoxynicotinonitrile - 1805580-26-0

CAS No. 1805580-26-0
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 2-bromo-6-methoxypyridine-3-carbonitrile
Standard InChI InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3
Standard InChI Key CCJWWICFJRKWQJ-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)C#N)Br
Canonical SMILES COC1=NC(=C(C=C1)C#N)Br

2-Bromo-6-methoxynicotinonitrile is a pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a nitrile functional group on the pyridine ring. Its unique structure imparts specific reactivity and properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Methods

The synthesis of 2-Bromo-6-methoxynicotinonitrile involves several steps, starting from 6-methoxynicotinic acid. The process typically includes:

  • Bromination: The use of bromine or phosphorus tribromide to introduce a bromine atom at the second position of the pyridine ring.

  • Nitrile Formation: Conversion of the carboxylic acid group to a nitrile group, which can be achieved through dehydration reactions using appropriate reagents.

Table 2: Synthesis Conditions

ReagentConditionsYield
BromineRoom temperature, dichloromethane70-80%
Phosphorus Tribromide0°C to room temperature, dichloromethane80-90%

Applications and Potential Uses

2-Bromo-6-methoxynicotinonitrile has potential applications in medicinal chemistry and material science due to its reactivity and versatility as a synthetic intermediate. It can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, making it useful for the synthesis of more complex organic molecules.

Table 3: Potential Applications

FieldApplication
Medicinal ChemistrySynthesis of bioactive compounds
Material ScienceProduction of specialty materials
Organic SynthesisIntermediate for complex molecules

Safety and Handling

Handling 2-Bromo-6-methoxynicotinonitrile requires caution due to its potential toxicity. It is classified with hazard statements H302, H315, H319, H332, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper protective equipment and adherence to safety protocols are essential when working with this compound.

Table 4: Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Research Findings and Future Directions

Recent studies have highlighted the importance of pyridine derivatives, including 2-Bromo-6-methoxynicotinonitrile, in drug discovery and development. Modifications to the pyridine ring can significantly influence biological activity, suggesting that further research may reveal specific pathways involved in its action. Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy, are crucial for confirming the structural characteristics and functional groups present in the compound.

Table 5: Spectroscopic Analysis

TechniquePurpose
NMRConfirm structural characteristics
Infrared SpectroscopyIdentify functional groups

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